2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C8H17BO2. It is a colorless to almost colorless clear liquid that is moisture and heat sensitive . This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of ethylboronic acid with pinacol in the presence of a dehydrating agent . The reaction typically involves the use of an inert atmosphere to prevent moisture from affecting the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Borylation: This compound can be used in borylation reactions to form boronate esters.
Hydroboration: It can participate in hydroboration reactions with alkenes and alkynes.
Coupling Reactions: It is used in coupling reactions with aryl halides to form aryl boronates.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Copper Catalysts: Employed in coupling reactions with aryl iodides.
Transition Metal Catalysts: Utilized in hydroboration reactions.
Major Products Formed
Pinacol Benzyl Boronate: Formed through borylation at the benzylic C-H bond of alkylbenzenes.
Aryl Boronates: Produced in coupling reactions with aryl halides.
Chiral Allenyl Boronates: Resulting from asymmetric hydroboration of 1,3-enynes.
Scientific Research Applications
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boronate esters. These esters can undergo further chemical transformations, making the compound a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Allylboronic Acid Pinacol Ester
Uniqueness
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its ethyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the development of complex molecules .
Biological Activity
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 82954-89-0) is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article explores its biological activity, focusing on its role in organic synthesis, pharmaceutical development, material science, and environmental chemistry.
- Molecular Formula : C₈H₁₇BO₂
- Molecular Weight : 156.03 g/mol
- Appearance : Colorless to almost colorless liquid
- Density : 0.88 g/mL
- Boiling Point : 79 - 81°C at 120 mbar
- Purity : >95% (GC) .
Biological Activity Overview
The biological activity of this compound is primarily linked to its applications in:
- Organic Synthesis
- Pharmaceutical Development
- Material Science
- Environmental Chemistry
Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent for synthesizing boron-containing compounds. Its ability to facilitate various chemical transformations makes it invaluable in developing new synthetic pathways .
Pharmaceutical Development
The compound plays a crucial role in drug discovery and development. It is used to create boron-based pharmaceuticals that enhance drug efficacy and selectivity. For example, derivatives of dioxaborolane have been explored for their antibacterial properties against resistant bacterial strains . Research indicates that these compounds can inhibit specific enzymes involved in bacterial resistance mechanisms .
Material Science
In material science, this compound is utilized in developing advanced materials such as polymers and coatings. Its stability and unique chemical properties contribute to the performance of these materials in various applications .
Environmental Chemistry
This compound is also significant in environmental chemistry research aimed at developing sustainable processes. It is involved in green chemistry applications that minimize waste and enhance the efficiency of chemical reactions .
Case Study 1: Antibacterial Activity
Recent studies have highlighted the potential of dioxaborolane derivatives in combating antibiotic-resistant bacteria. In vitro tests showed that certain derivatives exhibited significant inhibition against various β-lactamases produced by Gram-negative pathogens such as Klebsiella pneumoniae and Acinetobacter baumannii . The mechanisms of action include interference with penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.
Compound | Target Bacteria | Inhibition Type |
---|---|---|
Durlobactam Derivative | KPC-2 | β-lactamase inhibition |
Triazole Functionalized DBO | CTX-M-15 | Enzyme inhibition |
Case Study 2: Synthesis of Boron-Based Pharmaceuticals
Research has demonstrated the utility of this compound in synthesizing novel boron-containing drugs. For instance, derivatives have been synthesized that show enhanced bioavailability and efficacy against resistant strains . The structural modifications made to the dioxaborolane framework significantly impact the biological activity of these compounds.
Properties
IUPAC Name |
2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUBDPDASOEIOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449122 | |
Record name | 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82954-89-0 | |
Record name | 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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